Isomannide
Overview
Description
Synthesis Analysis
Isomannide can be synthesized through the selective dehydration of mannitol, a process that has been optimized to enhance yield and selectivity towards isomannide formation. One notable method involves using Hβ Zeolite as a catalyst, which provides a microporous confinement that favors 1,4-dehydration, thus improving selectivity and activity for isomannide production (Yokoyama et al., 2017).
Molecular Structure Analysis
Isomannide's molecular structure is characterized by its cyclic nature, contributing to its rigid backbone when incorporated into polymers. This rigidity is beneficial for synthesizing high glass transition temperature polymers with good thermomechanical resistance. The chiral nature of isomannide also introduces the potential for specific optical properties in materials (Fenouillot et al., 2010).
Chemical Reactions and Properties
Isomannide serves as a substrate for various chemical reactions, including the synthesis of bis(ammonium) chiral ionic liquids, which are utilized in chiral discrimination and optical resolution of racemates. These applications demonstrate isomannide's versatility in facilitating enantioselective chemical processes (Kumar et al., 2007).
Physical Properties Analysis
The physical properties of isomannide, such as melting point and solubility, play a crucial role in its applications. Isomannide is soluble in water, methanol, and ethanol, and its melting point is characteristic of its structural rigidity. The precise physical data like melting points and specific optical rotation values indicate isomannide's potential in various industrial applications, particularly in the synthesis of materials and chemical intermediates (Koert, 2012).
Chemical Properties Analysis
Isomannide's chemical properties, including its reactivity in forming polymers and its role as a chiral auxiliary in asymmetric synthesis, underscore its value in organic chemistry and material science. Its application in creating novel polyesters with unique physical and chemical properties highlights its utility in developing new, sustainable materials (Wu et al., 2013).
Scientific Research Applications
Isomannide, also known as 1,4:3,6-dianhydro-D-mannitol, is a commercially available chiral carbohydrate derived from the dehydration of naturally occurring D-mannitol . It’s a structurally rigid bicyclic molecule containing a C2 axis of symmetry along with two hydroxyl groups at the endo position . This makes it an attractive biologically derived scaffold for synthetic applications .
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Building Blocks for Polymer Synthesis : Isomannide can be used as a monomer for the synthesis of biodegradable polymers . The specific methods of application or experimental procedures would depend on the type of polymer being synthesized.
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Pharmaceutically Important Compounds : Isomannide can be used as a starting material for pharmaceutically useful derivatives . The methods of application would involve various chemical reactions to modify the Isomannide molecule and create the desired pharmaceutical compound.
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Catalysts in Asymmetric Synthesis : Isomannide can be used as a phase transfer catalyst (PTC) in asymmetric synthesis . This involves using Isomannide to facilitate the transfer of a reactant from one phase to another in a chemical reaction.
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Chiral Auxiliaries : Isomannide can be used as a chiral auxiliary, which is a compound that allows for the formation of a chiral center in a molecule .
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Synthesis of Ionic Liquids : Recently, Isomannide has been used in the synthesis of chiral ionic liquids (CILs) . These are salts that are liquid at room temperature and have potential applications in a variety of fields, including chemistry and materials science.
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Protease Inhibitors : Isomannide derivatives have been used in the development of protease inhibitors . Proteases are enzymes that break down proteins and peptides, and inhibitors can be used to control these reactions. The specific methods of application would involve chemical synthesis of the inhibitor using Isomannide as a starting material.
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Phase Transfer Catalysts : Isomannide has been used as a phase transfer catalyst in asymmetric synthesis . This involves using Isomannide to facilitate the transfer of a reactant from one phase to another in a chemical reaction.
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Chiral Ligands : Isomannide can be used as a chiral ligand . Chiral ligands are used in asymmetric synthesis to control the stereochemistry of the reaction. The specific methods of application would depend on the specific reaction being carried out.
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Renewable Resources : Isomannide is a renewable, inexpensive, and commercially available chiral carbohydrate derived from the dehydration of naturally occurring D-mannitol . It is obtained in large amounts as waste during the processing of corn oil .
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Waste Reduction : The use of Isomannide in various applications helps in reducing waste. For example, it is used as a monomer for the synthesis of biodegradable polymers .
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Asymmetric Synthesis : Isomannide can be used as a phase transfer catalyst (PTC) in asymmetric synthesis . This involves using Isomannide to facilitate the transfer of a reactant from one phase to another in a chemical reaction .
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Chiral Ligand : Isomannide can be used as a chiral ligand . Chiral ligands are used in asymmetric synthesis to control the stereochemistry of the reaction . The specific methods of application would depend on the specific reaction being carried out .
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Synthesis of Chiral Ionic Liquids (CILs) : Isomannide has been used in the synthesis of chiral ionic liquids (CILs) . These are salts that are liquid at room temperature and have potential applications in a variety of fields, including chemistry and materials science .
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Monomers for the Synthesis of Biodegradable Polymers : Isomannide is used as monomers for the synthesis of biodegradable polymers . This application helps in reducing waste .
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Pharmaceutically Useful Derivatives : Isomannide can be used as a starting material for pharmaceutically useful derivatives . It is used in various chemical reactions to modify the Isomannide molecule and create the desired pharmaceutical compound .
Safety And Hazards
Future Directions
Isomannide has been identified as a key intermediate in the chemical industry due to its high reactivity . It is a key monomer for the synthesis of polyamides, polyureas, polyepoxydes, which are all of growing interest in automotive, aerospace, building, or health applications . The future of Isomannide lies in its potential to replace petroleum-derived components in the synthesis of polymers of different nature .
properties
IUPAC Name |
(3R,3aR,6R,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDXJTOLSGUMSJ-KVTDHHQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28218-68-0 | |
Record name | 1,4:3,6-Dianhydromannitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28218-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10859526 | |
Record name | Isomannide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol | |
CAS RN |
641-74-7, 28218-68-0 | |
Record name | Isomannide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=641-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isomannide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4:3,6-dianhydromannitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.445 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4:3,6-dianhydro-D-mannitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.341 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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